

Application of Tridecanal in Flavor and Fragrance Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tridecanal*

Cat. No.: *B079276*

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Introduction

Tridecanal (CAS No. 10486-19-8), also known as Aldehyde C-13, is a saturated fatty aldehyde with a characteristic waxy, citrus, and slightly floral aroma.[1][2] Its unique organoleptic properties make it a valuable ingredient in the flavor and fragrance industry, where it is utilized to impart fresh and clean nuances.[1][3] This document provides detailed application notes and experimental protocols for the use of **Tridecanal**, aimed at professionals in research, development, and quality control.

Application Notes

Tridecanal is a versatile aromatic chemical used in a variety of consumer and food products.[3] In fragrances, it adds watery, citrus, and floral notes.[4] It is particularly effective in creating fresh, clean, and aldehydic scent profiles.[5] In the flavor industry, **Tridecanal** is used to impart waxy and citrus peel characteristics, enhancing fruit flavors, especially orange and grapefruit. [4][5]

Fragrance Applications

Tridecanal is employed in a wide range of fragranced products due to its fresh and clean character. Its high odor strength means it is typically used in small concentrations.[5] It is

recommended to evaluate **Tridecanal** in a 1.0% solution or less to fully appreciate its nuanced aroma.[\[5\]](#)

Key Fragrance Applications Include:

- Fine Fragrances: Provides a fresh, aldehydic top note that blends well with floral and citrus compositions.
- Soaps and Detergents: Imparts a clean and fresh scent, contributing to the overall perception of cleanliness.
- Cosmetics and Personal Care Products: Used in lotions, creams, and other products to provide a pleasant and clean fragrance.[\[3\]](#)

Flavor Applications

Tridecanal is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) with GRAS (Generally Recognized as Safe) status (FEMA Number 4335). It is characterized by a waxy, clean, and citrus rind taste profile.[\[5\]](#)

Key Flavor Applications Include:

- Citrus Flavors: Enhances the peel-like notes in orange, grapefruit, and other citrus flavorings.[\[4\]](#)
- Fruit Flavors: Adds complexity and a waxy note to various fruit flavor profiles.
- Beverages: Used in trace amounts to add a fresh, citrusy character to non-alcoholic drinks.

Data Presentation

The following tables summarize the key quantitative data for **Tridecanal**.

Physicochemical Properties	Value	Reference
Chemical Name	Tridecanal	[6]
Synonyms	Aldehyde C-13, n-Tridecanal, Tridecyl aldehyde	[7]
CAS Number	10486-19-8	[3]
Molecular Formula	C13H26O	[3]
Molecular Weight	198.35 g/mol	[3]
Appearance	Colorless to light yellow liquid/solid	[3]
Melting Point	14 - 15 °C	[3]
Boiling Point	279 - 281 °C	[3]
Specific Gravity	0.826 - 0.833 @ 25°C	[4]
Refractive Index	1.433 - 1.440 @ 20°C	[4]
Solubility	Soluble in alcohol; insoluble in water.	[5]
Organoleptic Properties	Descriptor	Reference
Odor Type	Aldehydic, waxy, citrus, fresh, clean, soapy, floral	[5][7]
Odor Strength	High (recommend smelling in a 1.0% solution or less)	[5]
Substantivity on Smelling Strip	400 hours	[5]
Flavor Profile	Waxy, clean, soapy, aldehydic, citrus rind, grapefruit peel	[5]

Recommended Usage Levels	Application	Concentration	Reference
Fragrance	Fragrance Concentrate	Up to 3.0%	[5]
Flavor	Baked Goods	Data not available for Tridecanal. (For 2-Tridecenal: Avg: 4 ppm, Max: 6 ppm as an example)	[8]
Non-alcoholic Beverages		Data not available for Tridecanal. (For 2-Tridecenal: Avg: 0.1 ppm, Max: 0.3 ppm as an example)	[8]

Sensory Threshold Data	Medium	Value	Reference
Odor Detection Threshold	Water	Not Available	[9]
Taste Detection Threshold	Water	Not Available	

Experimental Protocols

Detailed methodologies for key experiments related to the application of **Tridecanal** are provided below.

Protocol 1: Gas Chromatography-Olfactometry (GC-O) Analysis of Tridecanal

Objective: To identify and characterize the odor-active components of a fragrance or flavor formulation containing **Tridecanal**.

Materials:

- Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP)
- Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent)
- Helium carrier gas
- Sample containing **Tridecanal**
- Appropriate solvent (e.g., ethanol)
- Syringes for sample injection
- Trained sensory panelists (assessors)

Procedure:

- Sample Preparation: Prepare a dilution of the sample containing **Tridecanal** in a suitable solvent. The concentration should be optimized to avoid detector saturation and allow for clear separation of components.
- GC Instrument Setup:
 - Install the capillary column in the GC.
 - Set the oven temperature program. A typical program for fragrance analysis might be: initial temperature of 50°C, hold for 2 minutes, ramp at 5°C/min to 250°C, and hold for 10 minutes.
 - Set the injector and detector temperatures (e.g., 250°C for both).
 - Set the carrier gas flow rate.
 - Split the column effluent between the FID and the ODP. A split ratio of 1:1 is common.
- GC-O Analysis:

- Inject the prepared sample into the GC.
- A trained panelist will sniff the effluent from the ODP throughout the chromatographic run.
- The panelist will record the retention time and a detailed description of each odor perceived.
- Simultaneously, the FID will generate a chromatogram showing the chemical composition of the sample.
- Data Analysis:
 - Correlate the odor descriptions and retention times from the olfactometry data with the peaks in the FID chromatogram.
 - Identify the peak corresponding to **Tridecanal** and confirm its odor description.
 - Analyze the odor contributions of other components in the sample.

Protocol 2: Sensory Evaluation of Tridecanal in a Fragrance Application

Objective: To determine the sensory impact of **Tridecanal** in a consumer product base (e.g., lotion).

Materials:

- Control lotion base (unfragranced)
- Test lotion base containing a specific concentration of **Tridecanal**
- Blind-coded sample containers
- Trained or consumer sensory panel
- Evaluation booths with controlled lighting and ventilation
- Water and unsalted crackers for palate cleansing

- Evaluation forms (paper or digital)

Procedure:

- Sample Preparation:
 - Prepare a batch of the lotion base containing the desired concentration of **Tridecanal** (e.g., 0.1%).
 - Prepare a control batch of the lotion base without any fragrance.
 - Portion the samples into blind-coded containers.
- Panelist Selection and Training:
 - Select panelists based on their sensory acuity and ability to articulate perceptions.
 - For a trained panel, conduct sessions to familiarize them with the lotion base and the expected aroma attributes.
- Sensory Evaluation:
 - Conduct the evaluation in a controlled environment to minimize distractions.
 - Present the blind-coded control and test samples to the panelists in a randomized order.
 - Instruct panelists to apply a small amount of each lotion to their skin and evaluate the fragrance at different time points (e.g., immediately after application, after 15 minutes, and after 1 hour).
 - Panelists will rate the intensity of various sensory attributes (e.g., freshness, citrus notes, waxy character, overall liking) on a structured scale (e.g., a 9-point hedonic scale).
- Data Analysis:
 - Collect the completed evaluation forms.

- Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine if there are significant differences between the control and test samples.
- Summarize the findings to describe the sensory impact of **Tridecanal** in the lotion base.

Protocol 3: Accelerated Stability Testing of Tridecanal in a Product Base

Objective: To evaluate the stability of **Tridecanal** in a product base under accelerated aging conditions.

Materials:

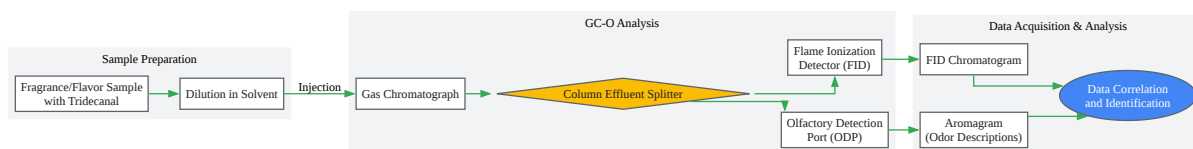
- Product base containing **Tridecanal**
- Control product base (unfragranced)
- Glass containers with airtight seals
- Stability chambers or ovens set at various temperatures (e.g., 40°C, 50°C)
- UV light cabinet
- Refrigerator/Freezer for freeze-thaw cycling
- Analytical instrumentation for chemical analysis (e.g., GC-MS)
- Sensory panel for organoleptic evaluation

Procedure:

- Sample Preparation:
 - Prepare samples of the product base with and without **Tridecanal**.
 - Fill the samples into airtight glass containers, leaving minimal headspace.
- Storage Conditions:

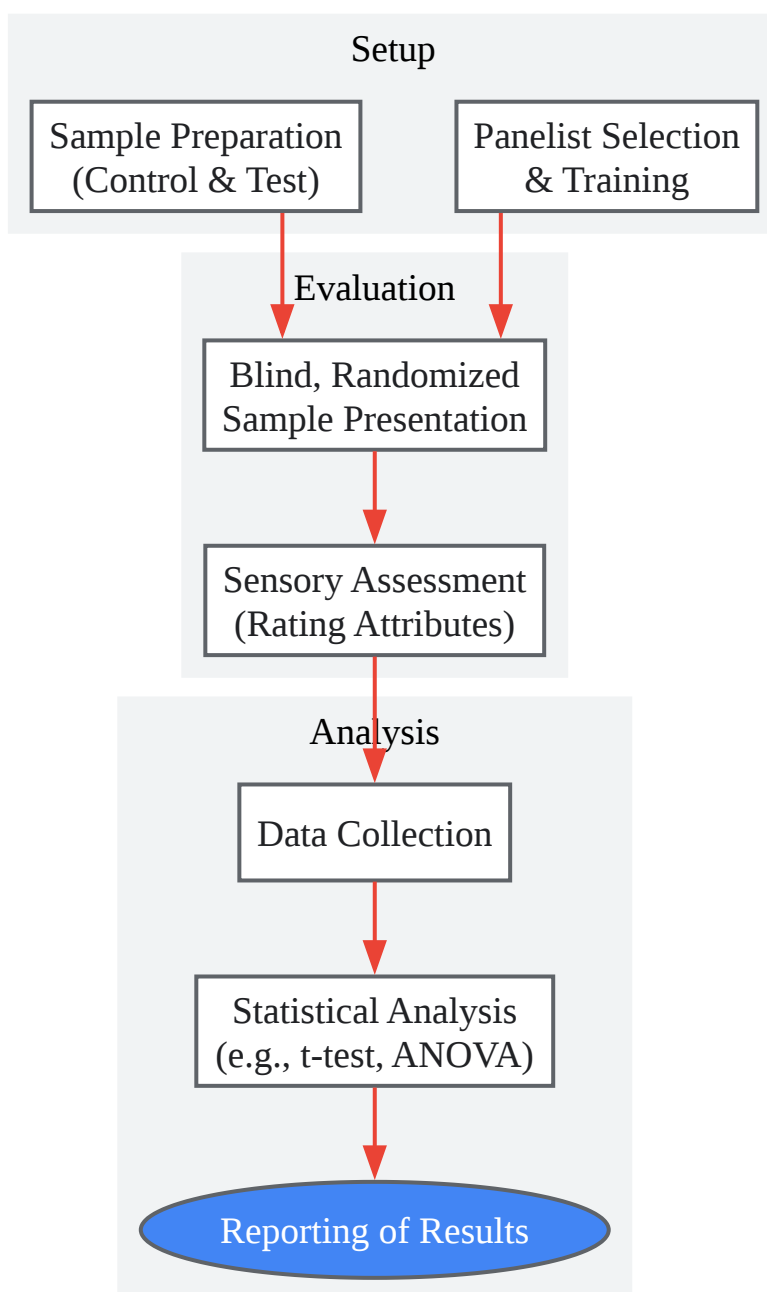
- Place samples under various accelerated conditions:
 - Elevated Temperature: Store samples at 40°C and 50°C.
 - Light Exposure: Expose samples to controlled UV light.
 - Freeze-Thaw Cycles: Cycle samples between freezing (-10°C) and room temperature (25°C) for several cycles.
- Keep a set of control samples at ambient temperature (25°C) in the dark.
- Evaluation Schedule:
 - Evaluate the samples at predetermined time points (e.g., initial, 1 week, 2 weeks, 1 month, 3 months).
- Evaluation Methods:
 - Visual Assessment: Observe any changes in color, clarity, or phase separation.
 - Organoleptic Evaluation: A sensory panel will evaluate the odor of the samples compared to the control stored at ambient temperature. Note any changes in scent profile or intensity.
 - Chemical Analysis (GC-MS): Quantify the concentration of **Tridecanal** in the samples to determine the extent of degradation.
- Data Analysis:
 - Compile the data from all evaluations.
 - Compare the changes in the samples stored under accelerated conditions to the control samples.
 - Predict the long-term stability of **Tridecanal** in the product base under normal storage conditions.

Mandatory Visualizations



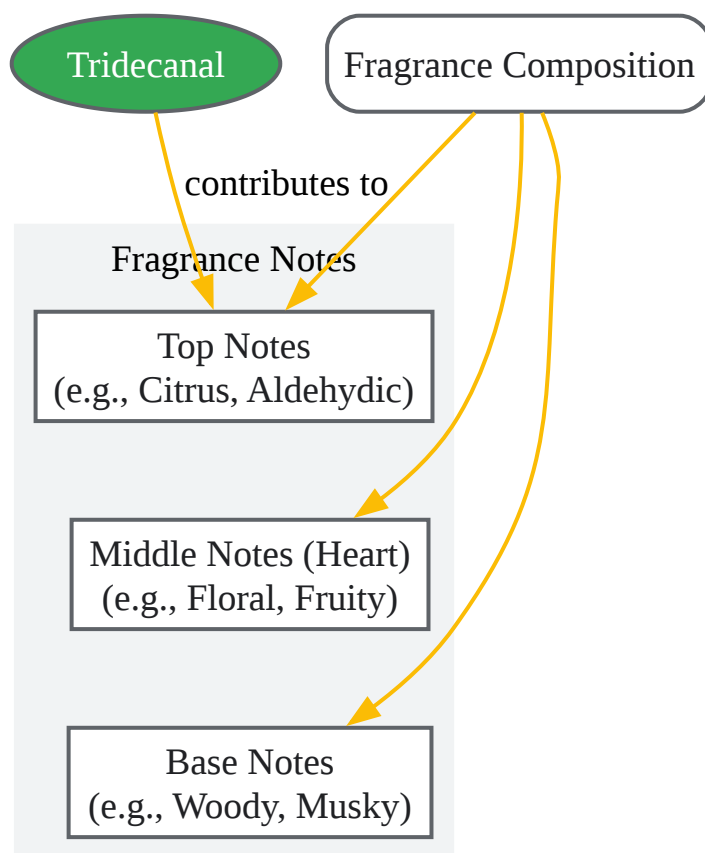
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Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.



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Caption: Workflow for Sensory Evaluation of **Tridecanal** in a Product Base.



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Caption: Logical Relationship of **Tridecanal** within Fragrance Notes.

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- To cite this document: BenchChem. [Application of Tridecanal in Flavor and Fragrance Chemistry: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079276#application-of-tridecanal-in-flavor-and-fragrance-chemistry]

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